2-(2-Pyridyl)benzoxazole

概要

説明

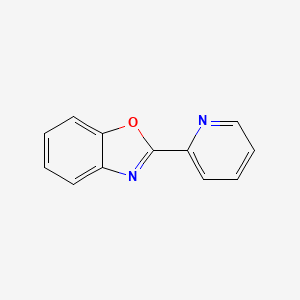

2-(2-Pyridyl)benzoxazole is a heterocyclic compound with the molecular formula C12H8N2O. It consists of a benzoxazole ring fused with a pyridine ring, making it a versatile molecule in various fields of scientific research and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

2-(2-Pyridyl)benzoxazole can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with 2-pyridinecarboxaldehyde under acidic conditions . Another method includes the use of metal catalysts such as palladium or ruthenium complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

2-(2-Pyridyl)benzoxazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted benzoxazole compounds .

科学的研究の応用

Pharmacological Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of 2-(2-Pyridyl)benzoxazole derivatives. For instance, a new series of benzoxazole derivatives were synthesized to target the vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. Among these, specific compounds demonstrated significant cytotoxicity against human cancer cell lines MCF-7 and HepG2. Notably, compound 14b exhibited an apoptosis rate of 16.52% in HepG2 cells, indicating its potential as an anti-cancer agent .

VEGFR-2 Inhibition

The derivatives also showed promising results as VEGFR-2 inhibitors, with compound 14o displaying a VEGFR-2 protein concentration comparable to that of sorafenib, a known inhibitor . This suggests that this compound derivatives could be developed further into effective anti-cancer therapeutics.

Multidrug Resistance Reversal

Complexes of this compound with transition metals such as zinc and copper have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells. These complexes demonstrated enhanced cytotoxicity compared to their free ligand forms, indicating their potential application in overcoming drug resistance in cancer therapy .

Synthetic Methodologies

The synthesis of this compound involves various strategies that enhance its yield and functionalization potential:

- Catalytic Methods : Recent advancements include the use of palladium and nickel complexes as catalysts for synthesizing benzoxazole derivatives efficiently. For instance, palladium complexes have shown high yields (up to 88%) when reacting with 2-aminophenol and benzaldehyde under mild conditions .

- Green Chemistry Approaches : Some synthetic routes utilize solvent-free conditions or environmentally friendly catalysts like potassium ferrocyanide, achieving high yields (87-96%) in less than two minutes . This aligns with contemporary trends toward sustainable chemistry practices.

Case Study 1: VEGFR-2 Inhibitors

A study designed new benzoxazole derivatives specifically targeting VEGFR-2. The most effective compounds were subjected to extensive testing, revealing their ability to inhibit endothelial cell proliferation and migration significantly. The apoptosis analysis indicated a marked increase in caspase-3 levels, underscoring the mechanism by which these compounds exert their anti-cancer effects .

Case Study 2: MDR Reversal

Research into the Zn(II) and Cu(II) complexes of benzoxazole indicated that these compounds could significantly enhance the accumulation of rhodamine 123 in multidrug-resistant cells, suggesting a mechanism for reversing drug resistance. The complexes exhibited up to a five-fold increase in cytotoxic activity compared to free ligands .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 2-(2-Pyridyl)benzoxazole involves its interaction with various molecular targets. In anticancer research, it has been shown to induce apoptosis in cancer cells by binding to DNA and interfering with its replication . The compound also exhibits antioxidant properties, which contribute to its biological activities .

類似化合物との比較

2-(2-Pyridyl)benzoxazole is compared with other similar compounds such as:

- 2-(2-Pyridyl)benzimidazole

- 2-(2-Pyridyl)benzothiazole

- This compound derivatives

These compounds share similar structural features but differ in their biological activities and chemical reactivity. This compound is unique due to its versatile applications in various fields and its potent biological activities .

生物活性

2-(2-Pyridyl)benzoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzoxazole moiety substituted with a pyridine group, which contributes to its pharmacological potential. Research indicates that derivatives of benzoxazole, including this compound, exhibit a range of biological activities including anticancer, antimicrobial, and antioxidant effects.

- Chemical Formula : CHNO

- Molecular Weight : 196.20 g/mol

- CAS Number : 135005

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study involving copper(II)-dipeptide complexes of this compound showed promising results in vitro against human carcinoma cell lines such as HeLa, PC-3, and A549. The complexes displayed IC values indicating effective inhibition of cell proliferation, with one complex showing higher potency than the others due to its superior DNA binding and cleavage ability .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using assays that measure the ability to scavenge free radicals. The IC values for antioxidant activity were reported at 0.112 μM and 0.191 μM for two different complexes derived from this compound, indicating strong potential for use in oxidative stress-related conditions .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies on copper(II) complexes with this ligand revealed effective antimicrobial action against various bacterial strains, suggesting that modifications to the benzoxazole structure can enhance its bioactivity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the pyridine substituent at the 2-position of the benzoxazole ring. Variations in substituents significantly affect the biological activity of these compounds. For instance, replacing the pyridine with other heterocycles often resulted in reduced potency against target enzymes like inosine 5′-monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in pathogens .

Case Studies and Research Findings

特性

IUPAC Name |

2-pyridin-2-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELSCYIRWKBEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186611 | |

| Record name | Benzoxazole, 2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32959-62-9 | |

| Record name | Benzoxazole, 2-(2-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032959629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-(2-Pyridyl)benzoxazole (PBO) is an organic compound with the molecular formula C12H8N2O and a molecular weight of 196.20 g/mol. It features a benzoxazole ring system linked to a pyridine ring. Spectroscopic data, including IR, 1H NMR, and 13C NMR, have been reported for PBO and its metal complexes. [, , , , ]

ANone: PBO acts as a bidentate ligand, coordinating to metal centers like palladium, ruthenium, and copper. These PBO-metal complexes have been investigated for their catalytic activities in various reactions:

- Mizoroki-Heck Reaction: PBO-PdCl2 complexes show activity in Mizoroki-Heck reactions, although their activity is influenced by ligand dissociation tendencies. []

- Transfer Hydrogenation of Ketones: PBO-ruthenium complexes, particularly those with PPh3 ligands, have demonstrated catalytic activity in transfer hydrogenation reactions of ketones using 2-propanol. []

- Hydrogenation of Alkenes and Alkynes: PBO-palladium complexes exhibit catalytic activity in hydrogenation reactions. These complexes facilitate the hydrogenation of terminal alkenes, which is often accompanied by isomerization to internal isomers. Additionally, they catalyze the two-step hydrogenation of alkynes, first producing alkenes and subsequently alkanes. []

- Baeyer-Villiger Oxidation: Iron(II) complexes with PBO as a ligand, such as [FeII(PBO)2(CF3SO3)2], have been studied for their role in catalyzing Baeyer-Villiger oxidations of cycloketones using dioxygen. This process involves the cooxidation of aldehydes and peroxycarboxylic acids, with key intermediates including (μ-1,2-peroxo)diiron(III), acylperoxo- and iodosylbenzene-iron(III) species. []

A: Research suggests that the heteroatom in the azole ring of 2-(2-pyridyl)azole ligands influences the reactivity of rhenium complexes. Specifically, the rate of oxygen atom transfer from Re(V)O to tertiary phosphines increases with the electronegativity of the azole heteroatom (O > S). This indicates that PBO, with the oxygen heteroatom, might promote faster oxygen atom transfer compared to its 2-(2-pyridyl)benzthiazole counterpart. []

A: PBO-metal complexes have been investigated for their luminescent properties. For example:* Cu(I) complexes: Mononuclear Cu(I) complexes with PBO and triphenylphosphine exhibit tunable green to yellow photoluminescence, with emission maxima influenced by the N-heterocyclic ligands. [, ]* Os(II) complexes: Os(II) complexes incorporating PBO as a diimine ligand display phosphorescence attributed to mixed halide-to-ligand and metal-to-ligand transitions. These complexes have been explored for their potential applications as phosphors in organic light emitting diodes (OLEDs). []

A: Studies on a ternary copper(II) complex containing PBO, glycinate, and water suggest that this complex can interact with DNA through an intercalative binding mode. This interaction has been investigated using electronic absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements. []

A: * Ternary copper(II) complexes: A ternary copper(II) complex with PBO and L-alaninate has shown good antibacterial activity against both Gram-negative (X. oryzae, Salmonella, E. coli) and Gram-positive (B. subtilis, S. aureus, B. thuringiensis) bacteria. Notably, the complex exhibited greater antibacterial activity compared to free PBO and copper(II) perchlorate salt. []* Copper(II) complex with glycinate: Similar antibacterial activity was observed for a copper(II) complex containing PBO and glycinate against a range of Gram-positive and Gram-negative bacteria. []

A: Yes, Density Functional Theory (DFT) calculations were employed to investigate the dipole moments of PBO-ruthenium complexes, revealing a correlation between dipole moments and catalytic activities in the transfer hydrogenation of ketones. []

ANone: While specific information on the environmental impact and degradation of PBO is limited in the provided research, responsible practices for handling and disposal should be followed due to its potential to form metal complexes with various metals. Further research is needed to fully understand its ecotoxicological effects and develop strategies to mitigate any negative impacts.

ANone: Various analytical techniques have been employed to characterize and quantify PBO and its metal complexes. These include:

- Single X-ray crystallography: To determine the solid-state structures of PBO complexes. [, , , , , , ]

- 1H NMR spectroscopy: To analyze ligand dissociation in solution. [, , , , ]

- UV-Vis spectroscopy: To study electronic transitions and interactions with DNA. [, , , , , ]

- Fluorescence spectroscopy: To investigate photoluminescence and DNA interactions. [, , ]

- Electrochemistry (Cyclic voltammetry): To determine redox potentials and study electron transfer properties. [, , , ]

- IR spectroscopy: To identify functional groups and characterize metal-ligand bonding. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。